Dextrose-1-d1
Overview
Description
Dextrose-1-d1, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Prolotherapy for Musculoskeletal Pain
Dextrose (D-glucose) is utilized in prolotherapy, showing efficacy in treating chronic musculoskeletal pain. Studies indicate its effectiveness in conditions like tendinopathies, knee osteoarthritis, spinal/pelvic pain, and myofascial pain, with positive outcomes in both subjective and objective measures (Hauser et al., 2016).
2. Pharmaceutical Ingredient Identification
Spectroscopic screening methods, including Raman and near-infrared spectroscopy, are employed to identify dextrose in pharmaceuticals. These methods offer high accuracy in distinguishing dextrose from other sugar substitutes, showcasing its vital role in pharmaceutical ingredient testing (Srivastava et al., 2016).
3. Industrial and Biotechnological Utilization
Dextrose plays a significant role in various industrial processes. For instance, selective oxidation of D-glucose, a key component of dextrose, is crucial for producing valuable intermediates like gluconic acid and ascorbic acid (Vitamin C). These derivatives are extensively used in different industrial sectors, highlighting dextrose's importance in biotechnological transformations (Röper, 1990).
4. Medical Research and Clinical Trials
Dextrose is actively researched in various clinical settings. For instance, its use in neonatal hypoglycemia treatment and its comparison with placebo in controlled trials demonstrate its medical significance. Additionally, studies on its use in intravenous fluids during cardiac resuscitation provide crucial insights into its effects in clinical scenarios (Harris et al., 2013).
5. Antimicrobial Applications
Research on dextrose-encapsulated gold nanoparticles (dGNPs) reveals their potential as antibacterial agents. The size-dependent antimicrobial properties of dGNPs suggest their effectiveness against a range of bacteria, offering promising applications in preventing and controlling infections (Badwaik et al., 2012).
Mechanism of Action
Target of Action
Dextrose-1-d1, also known as D-glucose-1-d1, is a variant of glucose where one of the hydrogen atoms is replaced by a deuterium atom . The primary targets of this compound are the same as those of glucose. Glucose is an essential energy source for many organisms and is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .
Mode of Action
This compound interacts with its targets in the same way as glucose. It supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are the same as those affected by glucose. These include glycolysis, the pentose phosphate pathway, and the TCA cycle . Gluconeogenesis is the process of synthesizing glucose de novo from 3- and 4-carbon precursors such as pyruvate, alanine, or glycerol .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of glucose. Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation . It is also used in metabolic disorders such as hypoglycemia .
Result of Action
The result of the action of this compound is the provision of energy to the body’s cells. By undergoing glycolysis, it generates ATP and NADH, which are essential for various cellular processes .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QVTRYHEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484453 | |
Record name | Dextrose-1-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106032-61-5 | |
Record name | Dextrose-1-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.